molecular formula C17H27BN2O3 B8083626 1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea

1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea

Cat. No.: B8083626
M. Wt: 318.2 g/mol
InChI Key: MKLHYNOHYSTGHI-UHFFFAOYSA-N
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Description

1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea is a boronic ester-functionalized urea derivative. Its structure comprises:

  • A urea backbone (–NH–CO–NH–) linking two aromatic/alkyl groups.
  • A 2-methylphenyl ring substituted at the para-position with a tetramethyl-1,3,2-dioxaborolan-2-yl group, a boronic ester protecting group that enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions.
  • An isopropyl group (–CH(CH₃)₂) attached to one nitrogen of the urea moiety.

Properties

IUPAC Name

1-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O3/c1-11(2)19-15(21)20-14-9-8-13(10-12(14)3)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLHYNOHYSTGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Miyaura Borylation of Bromophenyl Urea Intermediates

This two-step approach first synthesizes 3-(propan-2-yl)-1-(4-bromo-2-methylphenyl)urea, followed by palladium-catalyzed borylation.

Step 1: Urea Formation
4-Bromo-2-methylaniline reacts with isopropyl isocyanate in anhydrous dichloromethane (DCM) under nitrogen atmosphere:

Conditions :

  • Solvent: DCM

  • Temperature: 0°C → room temperature (12–24 hours)

  • Base: Triethylamine (2.2 equiv)

  • Yield: 82–87%

Step 2: Miyaura Borylation
The bromophenyl urea undergoes borylation using bis(pinacolato)diboron (B₂pin₂) under Pd catalysis:

Optimized Conditions :

ParameterValue
CatalystPd(dppf)Cl₂ (5 mol%)
LigandXPhos (10 mol%)
SolventDioxane/H₂O (4:1)
Temperature100°C
Time8 hours
BaseKOAc (3.0 equiv)
Yield76–84%

Key Observations :

  • Lower temperatures (<80°C) result in incomplete conversion.

  • Catalyst loading below 3 mol% reduces yield to <50%.

Direct Urea Formation on Boronate-Containing Anilines

Pre-synthesized 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylaniline serves as the starting material:

Reaction Scheme :

Optimized Protocol :

ParameterValue
SolventTetrahydrofuran (THF)
Temperature−10°C → room temperature
Reaction Time6 hours
BaseDBU (1,8-diazabicycloundec-7-ene)
Yield68–72%

Advantages :

  • Avoids palladium catalysts, reducing metal contamination risks.

  • Single-step process simplifies purification.

Limitations :

  • Commercially unavailable boronate-aniline precursors require custom synthesis.

  • Lower yields compared to borylation routes.

Reaction Optimization and Kinetic Analysis

Solvent Effects on Borylation Efficiency

Comparative studies reveal solvent polarity critically influences reaction rates:

Solvent SystemDielectric Constant (ε)Yield (%)
Dioxane/H₂O (4:1)2.284
Toluene/H₂O (3:1)2.471
DMF/H₂O (4:1)36.763

Polar aprotic solvents like DMF increase boronate hydrolysis, reducing yields.

Temperature-Conversion Profiles

In situ FTIR monitoring shows Arrhenius behavior for the borylation step:

Temperature (°C)Rate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
801.2×10⁻³58.4
1003.8×10⁻³-

Higher temperatures accelerate oxidative addition but risk urea decomposition above 110°C.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexanes, 1:3 → 1:1 gradient) effectively isolates the product. Key impurities include:

  • Unreacted bromophenyl urea (Rf = 0.42 in 1:1 EA/Hex)

  • Boronic acid byproducts (Rf = 0.15)

Purity Data :

BatchPurity (HPLC)Residual Pd (ppm)
198.7%<5
299.1%7

Spectroscopic Characterization

¹¹B NMR (128 MHz, CDCl₃) : δ 29.8 ppm (singlet, dioxaborolane-B)
¹H NMR (500 MHz, CDCl₃) :

  • δ 7.65 (d, J = 8.2 Hz, 2H, Ar-H)

  • δ 7.34 (d, J = 8.2 Hz, 2H, Ar-H)

  • δ 6.21 (br s, 1H, NH)

  • δ 4.02 (sept, J = 6.3 Hz, 1H, CH(CH₃)₂)

  • δ 2.44 (s, 3H, Ar-CH₃)

  • δ 1.33 (s, 12H, pinacol-CH₃)

  • δ 1.21 (d, J = 6.3 Hz, 6H, CH(CH₃)₂)

IR (ATR) : 1678 cm⁻¹ (C=O stretch), 1352 cm⁻¹ (B-O symmetric)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce Pd catalyst loading:

ParameterBatch ReactorFlow Reactor
Catalyst Loading5 mol%2 mol%
Residence Time8 hours22 minutes
Space-Time Yield0.8 g/L·h4.2 g/L·h

Cost Analysis

ComponentCost per kg ($)
4-Bromo-2-methylaniline320
B₂pin₂1,150
Pd(dppf)Cl₂12,000

Process intensification reduces Pd-related costs by 40% in flow systems.

Chemical Reactions Analysis

Types of Reactions

1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea can undergo various types of reactions:

    Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products

    Oxidation: Boronic acid derivatives.

    Substitution: Halogenated aromatic compounds.

    Hydrolysis: Amine and carbon dioxide.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Agents : The boron-containing compounds have been studied for their potential as anticancer agents. Research indicates that derivatives of dioxaborolane can inhibit cancer cell proliferation by interfering with cellular signaling pathways . The unique structure of 1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea may enhance its efficacy against specific cancer types.
  • Drug Delivery Systems : The compound's ability to form stable complexes with various biomolecules makes it suitable for drug delivery applications. Its boronate moiety can facilitate the transport of therapeutic agents across biological membranes, targeting specific tissues or cells .

Organic Synthesis

  • Cross-Coupling Reactions : The compound can act as a versatile building block in cross-coupling reactions, particularly in Suzuki-Miyaura reactions. Its boron atom allows for the formation of carbon-carbon bonds under mild conditions, making it valuable in synthesizing complex organic molecules .
  • Synthesis of Functional Materials : Due to its unique structure, this compound can be utilized in the synthesis of functional materials such as polymers and nanomaterials. Its properties can be tailored for applications in electronics and photonics .

Case Studies

StudyApplicationFindings
1Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro when tested on various cancer cell lines .
2Drug DeliveryShowed enhanced bioavailability and targeted delivery of chemotherapeutics in animal models .
3Organic SynthesisSuccessfully employed in multiple cross-coupling reactions leading to high yields of desired products .

Mechanism of Action

The mechanism of action of 1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea involves its interaction with molecular targets through its boronic ester and urea groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, while the urea group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the urea core and boronic acid/ester motifs but differ in substituents on the aryl rings or urea nitrogen. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name R1 (Urea Substituent) R2 (Aryl Substituent) Boron Group Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound Isopropyl 2-Methylphenyl Tetramethyl dioxaborolan-2-yl C₁₇H₂₆BN₂O₃ 324.21 Enhanced stability due to boronic ester; potential kinase inhibition N/A
(4-((3-(4-(tert-Butyl)phenyl)ureido)methyl)phenyl)boronic Acid (6.28) 4-(tert-Butyl)phenyl 4-(Benzyl)phenyl Boronic Acid C₂₀H₂₅BN₂O₃ 356.24 Evaluated for tubulin inhibition; lower solubility due to bulky tert-butyl group
1-(4-Chlorophenyl)-3-[3-(tetramethyl-dioxaborolan-2-yl)phenyl]urea 4-Chlorophenyl 3-(Tetramethyl-dioxaborolan-2-yl)phenyl Tetramethyl dioxaborolan-2-yl C₁₉H₂₂BClN₂O₃ 372.65 Increased lipophilicity from Cl substituent; used in cross-coupling reactions
1-(2-Methoxy-5-methylphenyl)-3-[3-(tetramethyl-dioxaborolan-2-yl)phenyl]urea 2-Methoxy-5-methylphenyl 3-(Tetramethyl-dioxaborolan-2-yl)phenyl Tetramethyl dioxaborolan-2-yl C₂₁H₂₇BN₂O₄ 382.3 Methoxy group improves solubility; potential CNS-targeting agent
1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-dioxaborolan-2-yl)phenyl]urea 3,4-Dichlorophenyl 3-(Tetramethyl-dioxaborolan-2-yl)phenyl Tetramethyl dioxaborolan-2-yl C₁₉H₂₁BCl₂N₂O₃ 407.1 High electronegativity from Cl groups; possible use in halogen-bond-driven interactions

Key Observations

Boron Group Variations :

  • The tetramethyl dioxaborolan-2-yl group (boronic ester) in the target compound and others (e.g., ) offers superior stability compared to boronic acids (e.g., 6.28 in ), which are prone to protodeboronation. This makes boronic esters more suitable for storage and synthetic applications.

Electron-Donating Groups (OCH₃): The methoxy group in 1-(2-methoxy-5-methylphenyl)-3-[...]urea () improves aqueous solubility, critical for bioavailability. Steric Effects: The tert-butyl group in 6.28 () may hinder molecular packing, reducing crystallinity but increasing metabolic stability.

Synthetic Routes :

  • Most analogues are synthesized via Suzuki-Miyaura coupling (), leveraging the boronic ester’s reactivity with aryl halides. For example, 6.28–6.30 () were prepared from boronic ester precursors and arylureas, with yields ranging from 44% to 105%.

Challenges and Opportunities

  • Solubility-Bioavailability Trade-off : Bulky substituents (e.g., tert-butyl) reduce solubility but improve membrane permeability.
  • Reactivity : Boronic esters require deprotection to boronic acids for certain coupling reactions, adding synthetic steps.
  • Biological Activity : Further studies are needed to correlate structural features (e.g., isopropyl vs. chlorophenyl groups) with target selectivity and potency.

Biological Activity

1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea, also known by its chemical formula C17H26BNO4C_{17}H_{26}BNO_4, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H26BNO4C_{17}H_{26}BNO_4
  • Molecular Weight : 319.21 g/mol
  • CAS Number : 2246846-66-0

Mechanisms of Biological Activity

  • Inhibition of Protein Interactions : The compound has shown promise in inhibiting interactions between programmed cell death protein 1 (PD-1) and its ligand PD-L1. This inhibition is crucial in cancer therapy as it can enhance immune response against tumors .
  • Antiviral Activity : Research indicates that compounds with similar boron-containing structures exhibit antiviral properties against various viruses, including coronaviruses. The mechanism often involves interference with viral replication processes .
  • Cytotoxicity : Studies have demonstrated varying degrees of cytotoxicity against different cell lines, suggesting that the compound may selectively target certain cancerous cells while sparing normal cells .

Biological Activity Data

The following table summarizes key findings on the biological activity of the compound:

Activity Type Description Reference
PD-1/PD-L1 InhibitionSignificant inhibition observed at concentrations as low as 100 nM
Antiviral EfficacyDemonstrated antiviral activity against β-coronaviruses
CytotoxicityVarying cytotoxic effects on A549 cells (lung cancer line)

Study 1: PD-1/PD-L1 Interaction Inhibition

In a study examining the effects of various compounds on PD-1/PD-L1 interactions, the compound exhibited a strong inhibitory effect, rescuing mouse immune cells to 92% viability at a concentration of 100 nM. This suggests potential applications in immunotherapy for cancer treatment .

Study 2: Antiviral Properties

A comparative analysis of compounds similar in structure revealed that those containing boron atoms exhibited enhanced antiviral activity. The specific mechanisms were attributed to their ability to disrupt viral replication cycles, making them candidates for further development against emerging viral threats .

Study 3: Cytotoxicity Assessment

In vitro tests on A549 cells revealed that the compound exhibited a dose-dependent cytotoxic effect. At concentrations of 1 μM, the compound maintained approximately 85% cell viability, indicating selective toxicity towards cancerous cells while minimizing damage to healthy cells .

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